7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2839143-36-9
VCID: VC12004768
InChI: InChI=1S/C23H21N3O4/c27-22(28)21-20-9-10-25(11-12-26(20)14-24-21)23(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,27,28)
SMILES: C1CN(CCN2C1=C(N=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C23H21N3O4
Molecular Weight: 403.4 g/mol

7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid

CAS No.: 2839143-36-9

Cat. No.: VC12004768

Molecular Formula: C23H21N3O4

Molecular Weight: 403.4 g/mol

* For research use only. Not for human or veterinary use.

7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid - 2839143-36-9

Specification

CAS No. 2839143-36-9
Molecular Formula C23H21N3O4
Molecular Weight 403.4 g/mol
IUPAC Name 7-(9H-fluoren-9-ylmethoxycarbonyl)-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-1-carboxylic acid
Standard InChI InChI=1S/C23H21N3O4/c27-22(28)21-20-9-10-25(11-12-26(20)14-24-21)23(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,27,28)
Standard InChI Key CTZSVAXDTCMSBX-UHFFFAOYSA-N
SMILES C1CN(CCN2C1=C(N=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES C1CN(CCN2C1=C(N=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound belongs to the imidazo[1,5-d] diazepine family, featuring a bicyclic framework comprising a seven-membered diazepine ring fused with a five-membered imidazole ring. Key structural elements include:

  • A 9-fluorenylmethoxycarbonyl (Fmoc) group at position 7, serving as a protective moiety for amine functionalities during solid-phase peptide synthesis (SPPS).

  • A carboxylic acid substituent at position 1, enabling conjugation with other molecules or resin-bound peptides.

  • A saturated diazepine ring system that enhances conformational rigidity compared to monocyclic analogs .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₂₃H₂₁N₃O₄
Molecular Weight403.4 g/mol
IUPAC Name7-(9H-fluoren-9-ylmethoxycarbonyl)-5,6,8,9-tetrahydroimidazo[1,5-d] diazepine-1-carboxylic acid
SMILESC1CN(CCN2C1=C(N=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILESC1CN(CCN2C1=C(N=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Stereochemical Considerations

The diazepine ring adopts a boat-like conformation, stabilized by intramolecular hydrogen bonding between the N3 nitrogen and the carbonyl oxygen of the Fmoc group . This conformation restricts rotational freedom, making the compound a valuable scaffold for designing conformationally constrained peptides .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves a multi-step sequence:

  • Ring Formation: Condensation of 1,2-diaminoethane derivatives with α-keto acids to construct the imidazo[1,5-d] diazepine core .

  • Fmoc Protection: Introduction of the Fmoc group using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under anhydrous conditions .

  • Carboxylic Acid Functionalization: Oxidation of a terminal methyl group to a carboxylic acid using KMnO₄ in acidic medium.

Table 2: Synthetic Parameters

StepReagents/ConditionsYield (%)
Diazepine ring closureEthanol, reflux, 12 h65–70
Fmoc protectionFmoc-Cl, DIPEA, DCM, 0°C → RT85
OxidationKMnO₄, H₂SO₄, 50°C, 6 h78

Purification and Characterization

  • Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient).

  • Characterization:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, 2H, fluorenyl), 7.72 (t, 2H, fluorenyl), 4.32 (m, 1H, diazepine), 3.85 (s, 2H, CH₂COO).

    • HRMS: m/z 404.1582 [M+H]⁺ (calc. 404.1601).

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C).

  • Stability: Stable at −20°C under inert gas for >12 months; degrades in acidic conditions (pH <4) via Fmoc cleavage .

Drug-Likeness Profiling

  • Lipophilicity: LogP = 2.8 (calculated using XLogP3).

  • Polar Surface Area (PSA): 98 Ų, indicating moderate membrane permeability.

Applications in Medicinal Chemistry

Peptide Synthesis

The compound serves as a protected amino acid analog in SPPS, where the Fmoc group ensures selective deprotection under basic conditions (e.g., piperidine) . Its rigid diazepine backbone mimics β-turn structures in peptides, enhancing target binding affinity .

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